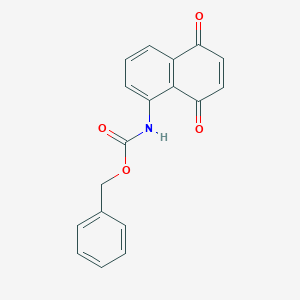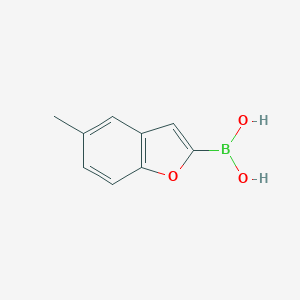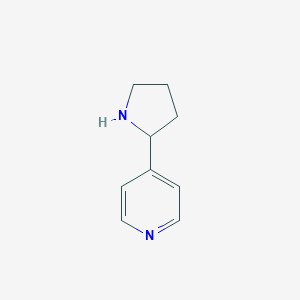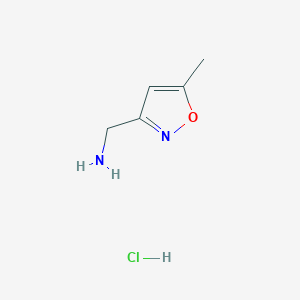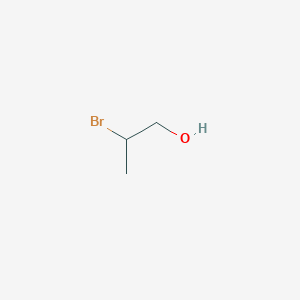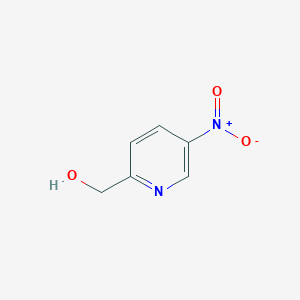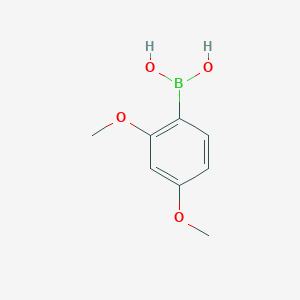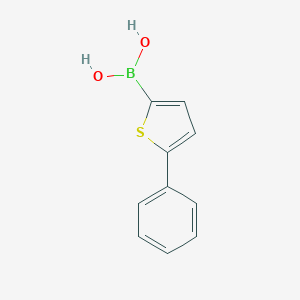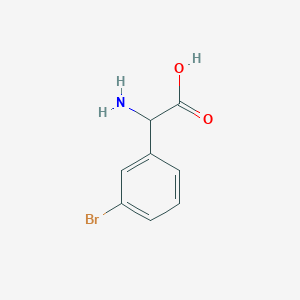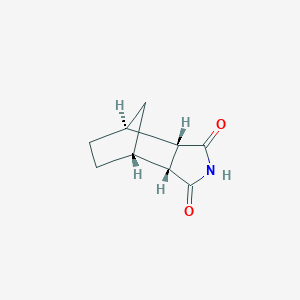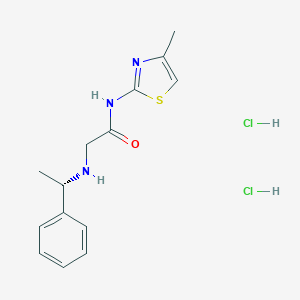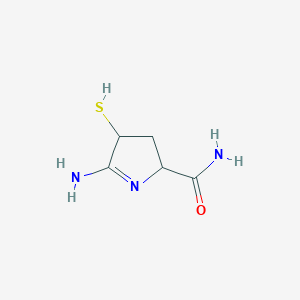
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide (AMPC) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. AMPC is a bioactive molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide is not fully understood. However, it has been suggested that 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide may inhibit bacterial growth by disrupting the synthesis of bacterial cell walls. Additionally, 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide may inhibit the activity of enzymes involved in bacterial metabolism, leading to bacterial death.
Effets Biochimiques Et Physiologiques
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has also been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a wide range of bacterial and fungal strains. However, one limitation of using 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide is its relatively low solubility in water, which may make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide. One area of interest is the development of new synthetic methods for producing 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide and related compounds. Another area of interest is the investigation of the mechanism of action of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide, which may lead to the development of more effective antimicrobial agents. Additionally, further research is needed to explore the potential therapeutic applications of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide, including its use in the treatment of oxidative stress-related and inflammatory diseases.
Méthodes De Synthèse
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide can be synthesized through various methods, including the reaction of 4,5-dichloro-1,2-dithiol-3-one with 2-aminoacetamide, followed by reduction with sodium borohydride. Another synthesis method involves the reaction of 2-aminoacetamide with 4,5-dichlorothiophene-2-carboxylic acid, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has also been shown to have antifungal activity against Candida albicans.
Propriétés
Numéro CAS |
134642-87-8 |
|---|---|
Nom du produit |
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide |
Formule moléculaire |
C5H9N3OS |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
5-amino-4-sulfanyl-3,4-dihydro-2H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H9N3OS/c6-4-3(10)1-2(8-4)5(7)9/h2-3,10H,1H2,(H2,6,8)(H2,7,9) |
Clé InChI |
WBCONQJOLQYVPN-UHFFFAOYSA-N |
SMILES |
C1C(C(=NC1C(=O)N)N)S |
SMILES canonique |
C1C(C(=NC1C(=O)N)N)S |
Synonymes |
2H-Pyrrole-2-carboxamide,5-amino-3,4-dihydro-4-mercapto-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




